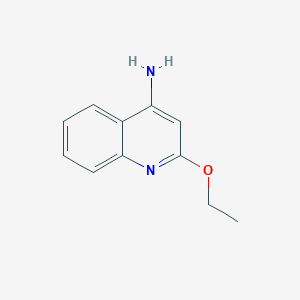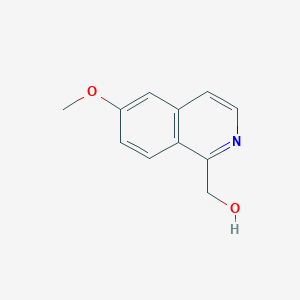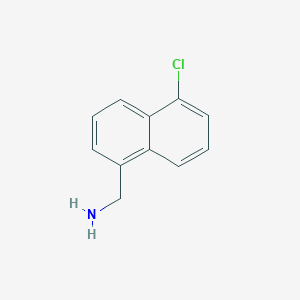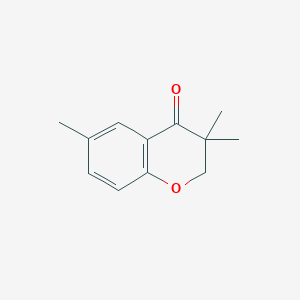![molecular formula C9H14N4O B15070261 1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)- CAS No. 646056-07-7](/img/structure/B15070261.png)
1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,7-Diazaspiro[44]nonan-7-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide followed by cyclization with hydrazine hydrate to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of halogenated oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The spiro structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile
- 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid
- 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid,2,2,2-trifluoroacetate
Uniqueness
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structure allows for enhanced stability and reactivity compared to other similar compounds. Additionally, its ability to form diverse derivatives through various chemical reactions makes it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
646056-07-7 |
|---|---|
Molekularformel |
C9H14N4O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-2-9(10-4-1)3-5-13(6-9)8-12-11-7-14-8/h7,10H,1-6H2 |
InChI-Schlüssel |
YSANUTMNEXHJIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)C3=NN=CO3)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



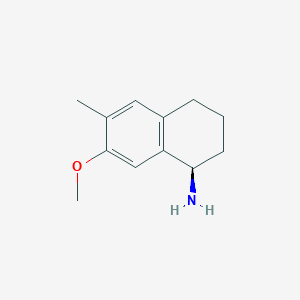

![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)

